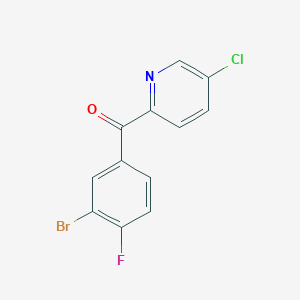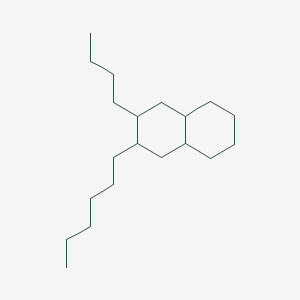
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a tert-butyldimethylsilyloxy group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyloxy group is introduced to protect the hydroxyl group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities during complex synthetic procedures.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine involves the interaction of the tert-butyldimethylsilyloxy group with various molecular targets. The silyloxy group provides steric protection, allowing selective reactions to occur at other functional groups. This selective reactivity is crucial in complex synthetic pathways where multiple functional groups are present.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-Butyldimethylsilyloxyphenyl)-2-acetylaminoethanol
- 2-(tert-Butyldimethylsilyloxy)ethanamine
Uniqueness
1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other silyloxy-protected compounds, making it valuable in specific synthetic applications where high reactivity is desired.
Properties
Molecular Formula |
C11H25NOSi |
|---|---|
Molecular Weight |
215.41 g/mol |
IUPAC Name |
1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H25NOSi/c1-10(2,3)14(4,5)13-9-8-11(12)6-7-11/h6-9,12H2,1-5H3 |
InChI Key |
LDNRADWDTSIBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


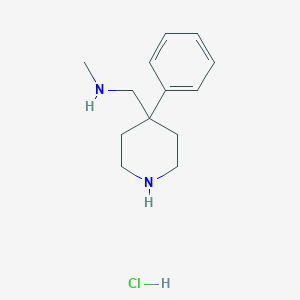
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
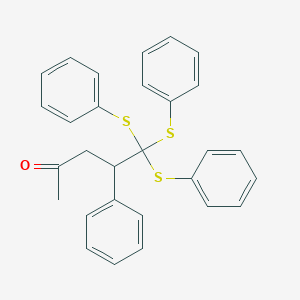
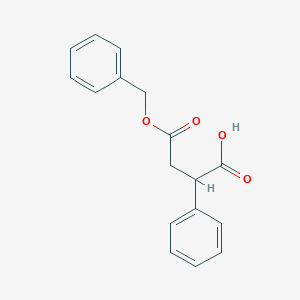


![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
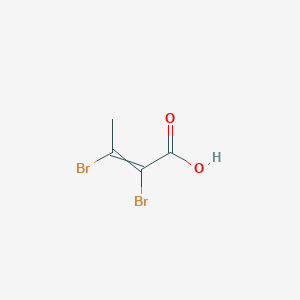
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
